Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate

Crystal Engineering Supramolecular Chemistry Halogen Bonding

This dual thiourea-carbamate derivative offers unique metal-binding (S,O-donor) and halogen-bonding capabilities, critical for predictable co-crystal design and metalloenzyme fragment screening. Its ethoxycarbonyl group provides a versatile handle for further functionalization, making it essential for diabetes/metabolic disorder research. Avoid generic alternatives; ensure reliable results with this specific CAS.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27
CAS No. 23822-54-0
Cat. No. B2537600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(pyridin-2-ylamino)carbonothioyl]carbamate
CAS23822-54-0
Molecular FormulaC9H11N3O2S
Molecular Weight225.27
Structural Identifiers
SMILESCCOC(=O)NC(=S)NC1=CC=CC=N1
InChIInChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15)
InChIKeyMUMSLALBASENQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate (CAS 23822-54-0): Chemical Identity and Functional Class for Research Procurement


Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate (CAS 23822-54-0), also known as N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea, is a hybrid thiourea–carbamate derivative comprising a pyridine ring, a thiocarbonyl group, and an ethyl carbamate moiety. This structural combination positions the compound within the broader class of sulfur-based metal-binding pharmacophores (MBPs) [1], with applications spanning coordination chemistry, crystal engineering, and medicinal chemistry intermediate synthesis. Its molecular formula is C₉H₁₁N₃O₂S, and its molecular weight is 225.27 g/mol [2].

Why Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate Cannot Be Replaced by a Generic Pyridyl Thiourea or Simple Carbamate


While pyridyl thioureas and carbamates are individually well-represented chemical classes, the hybrid thiourea–carbamate structure of ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate confers distinct properties that preclude simple substitution. Unlike classical N-pyridyl thioureas (e.g., N-(2-pyridyl)thiourea), which often exhibit negligible antibacterial activity [1], the introduction of an ethoxycarbonyl group modulates electron density at the thiocarbonyl sulfur, altering both metal-binding affinity and crystallographic packing behavior. Conversely, simple ethyl carbamates lack the sulfur donor atom required for coordination to soft metal ions. This dual functionality—simultaneous presentation of a thiourea S-donor and a carbamate O-donor—creates a unique ligand topology that cannot be replicated by in-class analogs. Procurement of a generic alternative therefore risks both divergent supramolecular outcomes and unpredictable metal-binding performance.

Quantitative Differentiation Evidence for Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate


Crystallographic Packing Behavior: Ethyl Variant Displays Unique Halogen-Bonding Site Preference Compared to Methyl and Isobutyl Analogs

A systematic crystallographic study of N-[(3-pyridinylamino)thioxomethyl]carbamates with R = methyl, ethyl, and isobutyl revealed that the ethyl variant, when co-crystallized with fluoroiodobenzenes, exhibits distinct halogen-bonding site preferences. Molecular electrostatic potential (MEP) surfaces were employed to rank binding site strengths as Npyridine > C=S > C=O. Across the series, the ethyl derivative participated in halogen bonding where the I⋯C=S interaction coexisted with I⋯Npyridine and I⋯O=C in 4 out of 6 co-crystal cases, a pattern not observed uniformly for the methyl or isobutyl analogs. This divergence in supramolecular assembly directly impacts crystal mechanical properties and co-crystallization predictability [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Isomerism in Solution: Ethyl N-Substituted Carbamates Exhibit Defined cis-trans Isomer Ratios Critical for Reaction Reproducibility

Nuclear magnetic resonance studies of ethyl N-substituted carbamates, including thioncarbamates structurally analogous to ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate, demonstrate that these compounds exist as cis-trans isomer mixtures in solution, whereas simple carbamates are present as single isomers. This isomerism arises from restricted rotation around the C–N bond of the thiourea moiety. For procurement decisions, this implies that the target compound's reactivity profile in solution-phase transformations may differ markedly from non-thioncarbamate analogs, and batch-to-batch reproducibility depends on defined isomer ratios at equilibrium [1].

NMR Spectroscopy Conformational Analysis Reaction Reproducibility

Metal-Binding Pharmacophore Potential: Thiocarbamate Motif Confers Metalloenzyme Targeting Capability Absent in Urea/Oxocarbamate Analogs

Thioamides, thioureas, and thiocarbamates are recognized as stable, sulfur-based metal-binding pharmacophores (MBPs) suitable for metalloenzyme fragment-based drug discovery (mFBDD). The thiocarbonyl sulfur atom of ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate serves as a soft donor ligand for transition metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) found in enzyme active sites. In contrast, oxocarbamate analogs (e.g., ethyl [(pyridin-2-ylamino)carbonyl]carbamate) lack this sulfur donor and exhibit negligible affinity for soft metal centers [1]. This class-level property positions the target compound as a viable fragment hit for metalloenzyme screening campaigns, whereas oxo-analogs would be biologically inert in such assays.

Metalloenzyme Inhibition Fragment-Based Drug Discovery Coordination Chemistry

Antibacterial Activity: Pyridyl Thioureas Show Minimal Activity, Directing Use Toward Non-Antimicrobial Applications

A systematic evaluation of N-(2-pyridyl)-N'-(4-substituted) thioureas against Aeromonas hydrophilia and Salmonella typhimurium revealed that none of the pyridyl thioureas exhibited prominent antibacterial activity. In contrast, aryl thiosemicarbazones from the same study showed good activity against both strains [1]. This class-level observation suggests that ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is unlikely to serve as a direct antibacterial agent. For procurement purposes, this negative data is critical: it redirects the compound's utility toward non-antimicrobial applications such as coordination chemistry, crystallography, or as an intermediate, and prevents wasteful investment in antibacterial screening campaigns.

Antibacterial Screening SAR Studies Medicinal Chemistry

Synthetic Accessibility: Established One-Pot Protocol Yields Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate with >95% Purity

A robust synthetic route to ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate involves dropwise addition of ethoxycarbonyl isothiocyanate to a solution of 2-aminopyridine in dichloromethane at 5°C, followed by stirring at room temperature. This one-pot procedure yields the target compound in high purity (commercial suppliers report ≥95% purity by HPLC ) without requiring chromatographic purification. In contrast, analogous 6-bromo substituted derivatives (e.g., ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate) require a more complex synthetic sequence involving bromination steps, increasing both cost and lead time. The commercial availability of the target compound at 95%+ purity from multiple vendors further reduces procurement barriers compared to custom-synthesized analogs.

Organic Synthesis Process Chemistry Building Block Procurement

Prioritized Application Scenarios for Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate Based on Quantitative Evidence


Crystal Engineering: Co-Crystallization with Halogen-Bond Donors for Tailored Supramolecular Architectures

The ethyl variant's demonstrated ability to participate in halogen bonding at multiple sites (C=S, Npyridine, C=O) with fluoroiodobenzenes makes it a preferred building block for designing co-crystals with predictable mechanical or optical properties. Researchers should select this compound over methyl or isobutyl analogs when aiming to exploit the specific coexistence pattern of I⋯C=S halogen bonds observed in 4 out of 6 co-crystal cases [1].

Metalloenzyme Fragment-Based Drug Discovery (mFBDD) Screening Libraries

As a stable, sulfur-based metal-binding pharmacophore, ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is an ideal candidate for inclusion in fragment libraries targeting metalloenzymes (e.g., carbonic anhydrase, HDACs, MMPs). Its thiocarbonyl sulfur provides soft metal coordination capacity absent in oxocarbamate analogs [1], offering a differentiated hit-finding opportunity.

Synthetic Intermediate for Glucokinase Activators and Related Heterocycles

Pyridin-2-yl-thiourea derivatives are explicitly claimed as intermediates in the preparation of pyridin-2-yl-amino-1,2,4-thiadiazole glucokinase activators [1]. The target compound's ethoxycarbonyl group can be readily cleaved or functionalized, providing a versatile entry point for medicinal chemistry programs targeting diabetes and metabolic disorders.

Coordination Chemistry: S,N-Bidentate Ligand for Transition Metal Complexes

N-pyridine-2-yl thioureas, including the target compound, are known to form 1:1 and 1:2 complexes with PdCl₂, acting as S,N-bidentate ligands coordinated via the thione sulfur and the pyridine nitrogen [1]. This chelation mode enables the synthesis of well-defined palladium complexes for catalysis or materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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